Cas no 1252414-50-8 (N-(cyanomethyl)-1-(4-fluorophenyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide)

N-(cyanomethyl)-1-(4-fluorophenyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(cyanomethyl)-1-(4-fluorophenyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide
- Z785960888
- 1252414-50-8
- N-(cyanomethyl)-1-(4-fluorophenyl)-6-oxo-N-propylpyridazine-3-carboxamide
- EN300-26681200
- AKOS034586228
-
- インチ: 1S/C16H15FN4O2/c1-2-10-20(11-9-18)16(23)14-7-8-15(22)21(19-14)13-5-3-12(17)4-6-13/h3-8H,2,10-11H2,1H3
- InChIKey: MYCJZFKNOGDFHX-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)N1C(C=CC(C(N(CC#N)CCC)=O)=N1)=O
計算された属性
- せいみつぶんしりょう: 314.11790390g/mol
- どういたいしつりょう: 314.11790390g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 570
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
N-(cyanomethyl)-1-(4-fluorophenyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26681200-0.05g |
N-(cyanomethyl)-1-(4-fluorophenyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide |
1252414-50-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(cyanomethyl)-1-(4-fluorophenyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide 関連文献
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
N-(cyanomethyl)-1-(4-fluorophenyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamideに関する追加情報
N-(cyanomethyl)-1-(4-fluorophenyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide (CAS No. 1252414-50-8): An Overview of Its Structure, Properties, and Applications
N-(cyanomethyl)-1-(4-fluorophenyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide (CAS No. 1252414-50-8) is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its intricate molecular framework, which includes a pyridazine core, a fluorinated phenyl group, and functional groups such as a cyano methyl and a propyl amide. The combination of these structural elements imparts distinct chemical and biological properties to the molecule.
The structure of N-(cyanomethyl)-1-(4-fluorophenyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide is of particular interest due to its potential for modulating biological processes. The pyridazine ring is a versatile heterocyclic system that is known for its ability to form stable complexes with metal ions and its involvement in various biological activities. The presence of the fluorinated phenyl group enhances the lipophilicity of the molecule, which can influence its cellular uptake and distribution. Additionally, the cyano methyl and propyl amide functionalities contribute to the compound's reactivity and binding affinity to specific biological targets.
Recent studies have explored the biological activities of N-(cyanomethyl)-1-(4-fluorophenyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide in various contexts. One notable area of research is its potential as an antimicrobial agent. Studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibiotics. The mechanism of action is thought to involve the disruption of bacterial cell membranes and the inhibition of essential enzymes involved in bacterial metabolism.
Another important application of N-(cyanomethyl)-1-(4-fluorophenyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide is in the field of cancer research. Preliminary studies have indicated that this compound has potent antiproliferative effects on various cancer cell lines, including those derived from breast, lung, and colon cancers. The antiproliferative activity is attributed to its ability to induce apoptosis through the activation of caspase pathways and the modulation of cell cycle regulatory proteins. These findings suggest that N-(cyanomethyl)-1-(4-fluorophenyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide could be a valuable lead compound for the development of novel anticancer drugs.
In addition to its antimicrobial and antiproliferative properties, N-(cyanomethyl)-1-(4-fluorophenyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This anti-inflammatory activity could have potential therapeutic applications in inflammatory diseases such as arthritis and inflammatory bowel disease.
The pharmacokinetic properties of N-(cyanomethyl)-1-(4-fluorophenyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide are another critical aspect that has been studied extensively. Research has shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, including a reasonable half-life and low clearance rate. These properties make it suitable for further development as an orally administered therapeutic agent.
Despite its promising potential, further research is needed to fully understand the mechanism of action and optimize the pharmacological properties of N-(cyanomethyl)-1-(4-fluorophenyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide. Ongoing studies are focusing on elucidating the molecular targets involved in its biological activities and identifying structural modifications that could enhance its potency and selectivity. Additionally, preclinical studies are being conducted to evaluate its safety profile and determine appropriate dosing regimens for clinical trials.
In conclusion, N-(cyanomethyl)-1-(4-fluorophenyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide (CAS No. 1252414-50-8) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As more data becomes available from ongoing studies, it is likely that this compound will continue to attract significant interest from both academic researchers and industry professionals.
1252414-50-8 (N-(cyanomethyl)-1-(4-fluorophenyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide) 関連製品
- 2172204-42-9(2-cyclopropyl-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid)
- 2411310-94-4(2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone)
- 1807071-14-2(Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate)
- 2207-96-7(Methyl (E)-2-Phenyldiazene-1-carboxylate)
- 2640899-41-6(4-[(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile)
- 24167-23-5(3-m-Tolyl-1H-[1,2,4]triazole)
- 2227809-05-2((2S)-1,1,1,3-tetrafluoropropan-2-ol)
- 1781090-99-0(4-(3-bromo-5-methylphenyl)methylpiperidine)
- 2309217-44-3(6-{4-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2159165-46-3(2-(dimethyl-1,3-thiazol-5-yl)methylcyclobutan-1-ol)



